N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Medicinal chemistry Kinase inhibitor design Hydrogen-bond interactions

N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (free base C₁₁H₁₁F₂N₃, MW 223.22 g·mol⁻¹; hydrochloride salt CAS 1856057-44-7, MW 259.68 g·mol⁻¹) is a 3-aminopyrazole derivative carrying a 1-methyl substituent on the pyrazole N¹ and a 3,5-difluorobenzyl group on the exocyclic amine nitrogen. Computed physicochemical parameters include clogP = 2.03, topological polar surface area = 39.92 Ų, 2 rotatable bonds, and 3 H-bond acceptors with zero H-bond donors (free base), placing the compound within Lipinski rule-of-five space.

Molecular Formula C11H11F2N3
Molecular Weight 223.22 g/mol
Cat. No. B11740297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H11F2N3
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H11F2N3/c1-16-3-2-11(15-16)14-7-8-4-9(12)6-10(13)5-8/h2-6H,7H2,1H3,(H,14,15)
InChIKeyPOYMAKOUKGNQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine – Core Identity and Procurement-Relevant Physicochemical Profile


N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (free base C₁₁H₁₁F₂N₃, MW 223.22 g·mol⁻¹; hydrochloride salt CAS 1856057-44-7, MW 259.68 g·mol⁻¹) is a 3-aminopyrazole derivative carrying a 1-methyl substituent on the pyrazole N¹ and a 3,5-difluorobenzyl group on the exocyclic amine nitrogen . Computed physicochemical parameters include clogP = 2.03, topological polar surface area = 39.92 Ų, 2 rotatable bonds, and 3 H-bond acceptors with zero H-bond donors (free base), placing the compound within Lipinski rule-of-five space [1].

Why N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine Cannot Be Interchanged with In-Class Pyrazole Amine Analogs


Within the C₁₁H₁₁F₂N₃ isomer space, even minor positional changes produce substantial differences in hydrogen-bonding capacity, lipophilicity, and electronic character that directly affect target binding and pharmacokinetics. Moving the exocyclic amine from the pyrazole 3-position to the 4-position eliminates the H-bond donor character of the free base (HBD count drops from 1 to 0), while altering fluorination pattern from 3,5-difluoro to 2,4-difluoro changes the molecular dipole and π-stacking geometry . Published 3-aminopyrazole structure–activity relationships demonstrate that N¹-methylation status and benzyl fluorine regiochemistry are critical drivers of kinase selectivity: the 3-aminopyrazole scaffold has yielded AXL inhibitors with IC₅₀ values as low as 1.6 nM and >100-fold selectivity over 403 wild-type kinases, whereas 4-amino regioisomers show markedly different selectivity profiles [1]. Generic substitution within this isomer family risks introducing incorrect H-bond presentation, altered metabolic soft spots, or undesirable off-target pharmacology.

N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine – Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity Differentiation: 3-Amine vs. 4-Amine Pyrazole Regioisomers

The target compound (3-aminopyrazole regioisomer) possesses one hydrogen-bond donor (exocyclic NH) in its free base form, enabling a key donor interaction with kinase hinge-region residues. By contrast, the 4-amine regioisomer N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has an HBD count of zero because the exocyclic amine lone pair is conjugated into the pyrazole π-system, precluding the analogous hinge-binding H-bond [1]. This single HBD difference is mechanistically consequential: in 3-aminopyrazole-based kinase inhibitors, the exocyclic NH donates a hydrogen bond to the backbone carbonyl of the hinge residue, a contact that 4-amino regioisomers cannot replicate. The 3-aminopyrazole scaffold has produced clinical-stage kinase inhibitors (e.g., AXL inhibitor 6li with IC₅₀ = 1.6 nM) [2].

Medicinal chemistry Kinase inhibitor design Hydrogen-bond interactions

Lipophilicity Modulation by Pyrazole N¹-Methylation: Target vs. Des-Methyl Analog

The N¹-methyl substituent on the target compound raises its computed logP (clogP = 2.03) relative to the des-methyl analog 1-(3,5-difluorobenzyl)-1H-pyrazol-3-amine (clogP ≈ 1.57, MW 209.20) . The ΔclogP of approximately +0.46 log units corresponds to a roughly 2.9-fold increase in calculated octanol–water partition coefficient, consistent with the addition of one methylene equivalent to the molecular surface. This moderate lipophilicity increase can improve passive membrane permeability without crossing into the logP >3 range that often associates with poor solubility, rapid metabolic clearance, and off-target promiscuity [1].

Drug-likeness logP optimization Permeability

Fluorine Substitution Pattern: 3,5-Difluoro vs. 2,4-Difluorobenzyl Analog and Metabolic Stability Inference

The 3,5-difluorobenzyl substitution pattern places fluorine atoms at the meta positions relative to the methylene linker, symmetrically blocking both potential sites of cytochrome P450-mediated aromatic oxidation. The 2,4-difluorobenzyl analog N-(2,4-difluorobenzyl)-1-methyl-1H-pyrazol-3-amine leaves the para position (relative to CH₂, the 5-position) unsubstituted and accessible to oxidative metabolism . In structurally related benzylamine series, meta-fluorination has been demonstrated to reduce intrinsic clearance in human liver microsomes by 3- to 10-fold compared to ortho- or unsubstituted benzyl analogs, primarily by impeding arene oxide formation [1]. While direct microsomal stability data for this specific compound pair are not publicly available, the class-level inference is supported by well-established fluorobenzene metabolism principles.

Metabolic stability CYP oxidation Fluorine blocking

Synthetic Tractability: Single-Step Reductive Amination vs. Multi-Step Routes for Regioisomeric Analogs

The target compound is accessible via a single-step reductive amination between commercially available 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0, widely stocked at ≥97% purity) and 3,5-difluorobenzaldehyde, followed by reduction (e.g., NaBH₄ or NaBH₃CN) . By contrast, the 4-amino regioisomer requires either a multi-step sequence through pyrazole ring construction with pre-installed benzylamine or a Chan–Lam coupling approach that demands anhydrous conditions and copper catalysts . Vendor listings confirm the 3-amino regioisomer is routinely available as the hydrochloride salt at 98% purity (Leyan, AKSci), whereas the 4-amino analog is less commonly stocked, consistent with its more complex synthesis .

Synthetic accessibility Reductive amination Procurement cost

N-[(3,5-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine – Evidence-Backed Application Scenarios for Scientific Selection


Kinase Hinge-Binder Fragment or Core Scaffold in Targeted Oncology Programs

The 3-aminopyrazole core with a 3,5-difluorobenzyl substituent presents a pharmacophore consistent with Type I kinase hinge-binding motifs. The exocyclic NH (HBD = 1) can donate a hydrogen bond to the hinge-region backbone carbonyl, while the N¹-methyl group fills a small hydrophobic pocket adjacent to the gatekeeper residue. Published 3-aminopyrazole derivatives have demonstrated sub-nanomolar AXL kinase inhibition (IC₅₀ = 1.6 nM) with high selectivity [1]. The target compound's computed clogP of 2.03 and TPSA of 39.92 Ų place it in favorable drug-like space for further elaboration toward orally bioavailable kinase inhibitors [2].

Fragment-Based Drug Discovery (FBDD) with Optimized Physicochemical Parameters

With MW 223.22, clogP 2.03, and only 2 rotatable bonds, this compound meets all fragment-likeness criteria (MW < 250, clogP < 3.5, RB ≤ 3) as defined by the 'rule of three' [2]. The 3,5-difluorobenzyl group provides a ¹⁹F NMR handle for fragment screening by protein-observed ¹⁹F NMR, while the primary amine (free base) or HCl salt form enables rapid amine-capping diversification for structure–activity relationship exploration. The compound's moderate lipophilicity reduces the risk of non-specific aggregation common with more lipophilic fragments [2].

Synthetic Intermediate for Parallel Library Synthesis in Lead Optimization

The secondary amine functionality enables rapid diversification via acylation, sulfonylation, or reductive amination with diverse aldehydes, making this compound a versatile intermediate for generating 50- to 500-member libraries in parallel format [1]. The hydrochloride salt form (CAS 1856057-44-7, 98% purity) provides accurate weighing and consistent stoichiometry for automated synthesis workflows. Compared with the des-methyl analog, the N¹-methyl group of the target compound prevents undesired N-alkylation at the pyrazole nitrogen during subsequent diversification steps, improving reaction chemoselectivity [1].

Agrochemical Lead Discovery Leveraging Fluorinated Pyrazole Scaffolds

Fluorinated pyrazole amines are privileged scaffolds in agrochemical discovery, with commercial herbicides (e.g., pyroxasulfone, fluxapyroxad) and fungicides (e.g., pydiflumetofen) containing 3-difluoromethyl or 3-aminopyrazole cores. The 3,5-difluorobenzyl motif enhances environmental stability through metabolic blocking while maintaining sufficient water solubility for phloem mobility [3]. The compound's computed properties (MW 223, clogP 2.03) align with the physicochemical profile of successful agrochemical leads, placing it in the 'Briggs sweet spot' for foliar uptake and translocation [3].

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